molecular formula C13H18F3N3O B13726556 3-Methoxy-4-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)aniline

3-Methoxy-4-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)aniline

Cat. No.: B13726556
M. Wt: 289.30 g/mol
InChI Key: CTROTLXTWPPRAB-UHFFFAOYSA-N
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Description

3-Methoxy-4-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)aniline is an organic compound that features a piperazine ring substituted with a trifluoroethyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)aniline typically involves the reaction of 3-methoxyaniline with 1-(2,2,2-trifluoroethyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to facilitate the reaction .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of a nitro group results in the formation of an amine .

Scientific Research Applications

3-Methoxy-4-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperazine ring can form hydrogen bonds with amino acid residues in the active site of enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-4-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)aniline is unique due to its combination of a methoxy group, a trifluoroethyl group, and a piperazine ring. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and the ability to form multiple hydrogen bonds, making it a versatile compound for various applications .

Properties

Molecular Formula

C13H18F3N3O

Molecular Weight

289.30 g/mol

IUPAC Name

3-methoxy-4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]aniline

InChI

InChI=1S/C13H18F3N3O/c1-20-12-8-10(17)2-3-11(12)19-6-4-18(5-7-19)9-13(14,15)16/h2-3,8H,4-7,9,17H2,1H3

InChI Key

CTROTLXTWPPRAB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N)N2CCN(CC2)CC(F)(F)F

Origin of Product

United States

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